

5-Thiazolamine chemical properties and structure

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Compound of Interest

Compound Name: 5-Thiazolamine

Cat. No.: B099067

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5-Thiazolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of **5-Thiazolamine**. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this heterocyclic compound.

Core Chemical Properties and Structure

5-Thiazolamine, also known as 5-aminothiazole, is a five-membered heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the amino group at the C5 position significantly influences its chemical behavior and reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Thiazolamine** and its related isomers for comparative analysis. It is important to note that experimental data for the parent **5-Thiazolamine** is limited, and therefore, data for closely related compounds are also provided.

Property	5-Thiazolamine	2-Aminothiazole	2-Amino-5-methylthiazole
Molecular Formula	C ₃ H ₄ N ₂ S	C ₃ H ₄ N ₂ S	C ₄ H ₆ N ₂ S
Molecular Weight	100.14 g/mol	100.14 g/mol	114.17 g/mol
CAS Number	17721-00-5[1]	96-50-4	7305-71-7
Melting Point	Data not available	91-93 °C[2]	93-98 °C[3][4]
Boiling Point	Data not available	Decomposes[5]	Data not available
Solubility in Water	Data not available	100 g/L (at 20 °C)[6]	Data not available
Appearance	Solid (form)[7]	Light yellow crystals	Powder[3]

Structural Information

Identifier	5-Thiazolamine
IUPAC Name	1,3-thiazol-5-amine
SMILES	<chem>Nc1cnsc1</chem> [7]
InChI	1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2
InChI Key	LKFXYYLRIUSARI-UHFFFAOYSA-N

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node [fontname="Arial", fontsize=12, shape=plaintext];  
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// Atom nodes
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C2 [label="C", shape=none, fontcolor="#202124"];
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S3 [label="S", shape=none, fontcolor="#202124"];
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C4 [label="C", shape=none, fontcolor="#202124"];
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N_amino [label="H2N", shape=None, fontcolor="#202124"];

// Position nodes for layout
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p_S3 [pos="2.5,1.5!", shape=point];
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// Draw bonds
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p_C2 -> p_S3 [label="", dir=None];
p_S3 -> p_C4 [label="", dir=None];
p_C4 -> p_C5 [label="", dir=None];
p_C5 -> p_N1 [label="", dir=None];
p_C5 -> p_N_amino [label="", dir=None];

// Place atom labels
N1 [pos="1.5,2.5!"];
C2 [pos="2.5,2.5!"];
S3 [pos="2.5,1.5!"];
C4 [pos="1.5,1.5!"];
C5 [pos="1,2!"];
N_amino [pos="0,2!"];
}
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Caption: Chemical structure of **5-Thiazolamine**.

Experimental Protocols: Synthesis of 5-Aminothiazoles

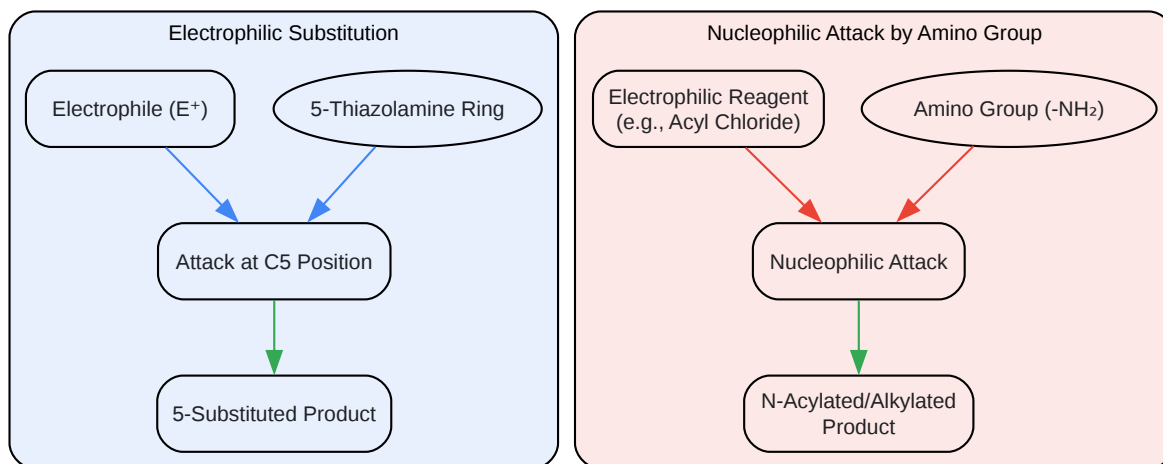
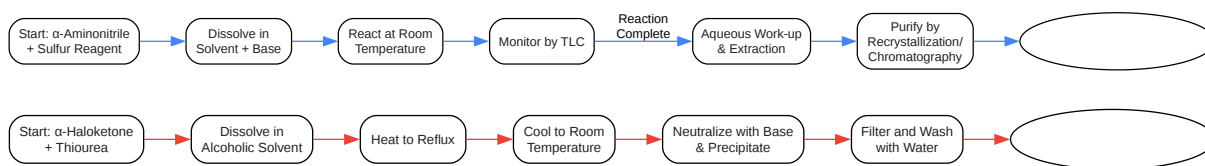
The synthesis of 5-aminothiazoles can be achieved through several established methods. Two prominent named reactions for their preparation are the Cook-Heilbron synthesis and the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for the preparation of 5-aminothiazoles. This reaction involves the condensation of α -aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates.^{[8][9]} The reaction proceeds under mild, often aqueous, conditions at room temperature.^[8]

General Protocol:

- **Reactant Preparation:** Dissolve the chosen α -aminonitrile or its derivative in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility of all reactants.
- **Reagent Addition:** Slowly add the sulfur-containing reagent (e.g., carbon disulfide or an isothiocyanate) to the solution of the α -aminonitrile. The reaction is typically carried out in the presence of a mild base to facilitate the initial nucleophilic attack.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
- **Work-up and Isolation:** Upon completion, the reaction mixture is worked up. This may involve neutralization of the base, extraction of the product into an organic solvent, and subsequent washing of the organic layer with brine.
- **Purification:** The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure 5-aminothiazole derivative.



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